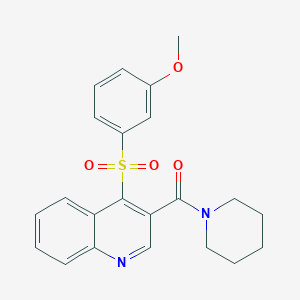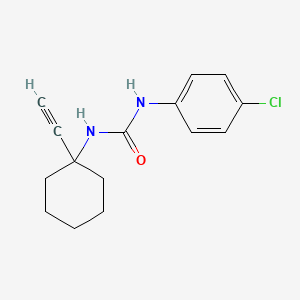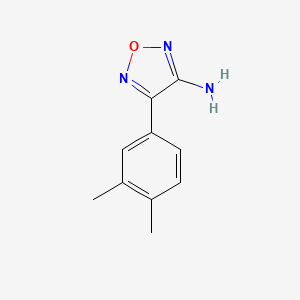![molecular formula C20H24FN3O2 B2885881 2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine CAS No. 2034273-78-2](/img/structure/B2885881.png)
2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution reaction where a fluoropyrimidine derivative reacts with the piperidine intermediate.
Attachment of the tert-butylphenyl group: This is often done through a Friedel-Crafts acylation reaction, where the piperidine-fluoropyrimidine intermediate reacts with a tert-butylbenzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluoropyrimidine moiety is particularly important for its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(Tert-butyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- (4-(Tert-butyl)phenyl)(3-((5-methylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- (4-(Tert-butyl)phenyl)(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
The uniqueness of 2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine lies in the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological contexts compared to its analogs with different substituents on the pyrimidine ring.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)15-8-6-14(7-9-15)18(25)24-10-4-5-17(13-24)26-19-22-11-16(21)12-23-19/h6-9,11-12,17H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIYCABXHISTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2885798.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)
![1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B2885806.png)
![1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2885807.png)
![2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2885809.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2885810.png)




![4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE](/img/structure/B2885820.png)
![Ethyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2885821.png)
